molecular formula C12H19N3O B12895042 3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole CAS No. 603068-01-5

3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole

Cat. No.: B12895042
CAS No.: 603068-01-5
M. Wt: 221.30 g/mol
InChI Key: PQYYZEBXGDPVOJ-UHFFFAOYSA-N
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Description

3-(1-Ethylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of piperidine and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, often using commercially available starting materials .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Metal-free synthetic routes are often preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods ensure that the production process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield hydroxylated derivatives, while reduction of the piperidine ring can produce amine-functionalized compounds .

Scientific Research Applications

3-(1-Ethylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Ethylpiperidin-2-yl)quinolin-2(1H)-one: This compound shares the piperidine ring but has a quinoline instead of an isoxazole ring.

    3-(4-(Substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole: This compound features a piperazine ring and a benzoisoxazole structure.

Uniqueness

3-(1-Ethylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its combination of piperidine and isoxazole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

603068-01-5

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

3-(1-ethylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H19N3O/c1-2-15-7-3-4-9(8-15)11-10-5-6-13-12(10)16-14-11/h9,13H,2-8H2,1H3

InChI Key

PQYYZEBXGDPVOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)C2=NOC3=C2CCN3

Origin of Product

United States

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